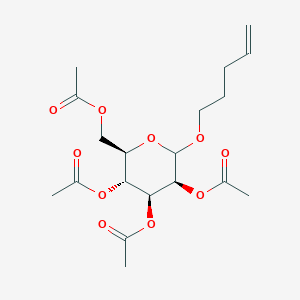

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside

Description

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3/t15-,16-,17+,18+,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZLEKUIXNODKZ-OKLPXFMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

BF₃·Et₂O activates the anomeric position of 2,3,4,6-tetra-O-acetyl-D-mannopyranose by coordinating to the acetyl oxygen, facilitating the departure of the leaving group (e.g., bromide or hydroxyl). This generates an oxacarbenium ion intermediate, which reacts with 4-penten-1-ol to form the desired β-glycoside. Steric hindrance from the 2-O-acetyl group favors β-selectivity by shielding the α-face.

Protocol Optimization

-

Solvent : Anhydrous dichloromethane (DCM) or chloroform.

-

Catalyst : 1.2 equiv BF₃·Et₂O.

-

Temperature : 0°C to room temperature (rt), 12–24 h.

Side Reactions : Competing hydrolysis of the oxacarbenium ion occurs if moisture is present, necessitating strict anhydrous conditions.

Koenigs–Knorr Glycosylation Using Silver-Based Promoters

An alternative approach employs the Koenigs–Knorr method, leveraging silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) to activate glycosyl halides.

Procedure

-

Glycosyl Bromide Preparation : 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is converted to its α-bromide derivative using HBr/AcOH.

-

Coupling Reaction : The glycosyl bromide is reacted with 4-penten-1-ol in the presence of Ag₂CO₃ and molecular iodine (I₂) in anhydrous chloroform.

-

Desiccant : Drierite (CaSO₄) is added to sequester water generated during the reaction.

Table 2: Koenigs–Knorr Glycosylation Conditions

| Component | Role | Reference |

|---|---|---|

| Ag₂CO₃ | Acid scavenger, promotes bromide displacement | |

| I₂ | Enhances reaction rate by polarizing C–Br bond | |

| Drierite | Desiccant to prevent hydrolysis |

Yield : 52–74%, depending on the exclusion of water.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Catalyst/Promoter | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| BF₃·Et₂O | Lewis acid | 65–75% | β-anomer favored | Moderate |

| Koenigs–Knorr (Ag₂CO₃) | Silver carbonate | 52–74% | α/β mixture | High |

Advantages and Limitations

-

BF₃·Et₂O : Superior β-selectivity but sensitive to moisture.

-

Koenigs–Knorr : Higher yields under optimized anhydrous conditions but requires toxic Ag salts.

Large-Scale Production and Process Improvements

For industrial applications, Reynolds and Evans’ protocol is preferred:

Chemical Reactions Analysis

Types of Reactions

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be removed by hydrolysis using acidic or basic conditions, yielding the free sugar.

Oxidation: The pent-4-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Reagents such as methanol and sodium methoxide for transesterification.

Major Products

Hydrolysis: D-mannopyranose and acetic acid.

Oxidation: Pent-4-enal or pent-4-enoic acid.

Substitution: Derivatives with different protecting groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H28O10

- Molecular Weight : 416.42 g/mol

- Structure : The compound features a pent-4-enyl group attached to a D-mannopyranoside backbone that is fully acetylated at the hydroxyl groups at positions 2, 3, 4, and 6.

Anticancer Research

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside has shown promise as a potential anticancer agent. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

- A study evaluating the cytotoxicity of similar glycosides found that compounds with similar structures demonstrated selective toxicity towards colon and breast cancer cells. The IC50 values for these compounds were reported in the low micromolar range, indicating significant potential for further development into therapeutic agents .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Glycosides often demonstrate activity against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

- A comparative study on glycosides revealed that modifications in the sugar moiety could enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that pent-4-enyl derivatives may possess similar properties .

Chemical Synthesis Applications

The synthesis of this compound is significant in carbohydrate chemistry. This compound serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.

Glycosylation Reactions

The compound can be used in glycosylation reactions to form more complex oligosaccharides or polysaccharides. Its acetylated form provides stability during synthesis while allowing for deprotection to yield functional hydroxyl groups.

Table: Summary of Applications

Mechanism of Action

The mechanism of action of pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside depends on its specific application. In glycosylation reactions, the compound acts as a glycosyl donor, transferring the sugar moiety to an acceptor molecule. The acetyl groups protect the hydroxyl groups during the reaction, preventing unwanted side reactions. The pent-4-enyl group can participate in further chemical modifications, allowing for the synthesis of diverse compounds.

Comparison with Similar Compounds

Structural Variations in Aglycon Groups

The aglycon moiety (non-carbohydrate substituent) significantly influences the reactivity and applications of acetylated mannopyranosides. Below is a comparative analysis:

Physicochemical Properties

| Property | Pent-4-enyl Derivative | Phenyl Derivative | 4-Methylumbelliferyl Derivative | 2-Azidoethyl Derivative |

|---|---|---|---|---|

| Molecular Weight | ~506 g/mol* | 454.42 g/mol | 506.46 g/mol | 335.69 g/mol |

| Solubility | Chloroform, DCM | Organic solvents | Ethyl acetate, acetonitrile | Polar aprotic solvents |

| Reactivity | Alkene functionalization | Aromatic stability | Fluorescence quenching | Azide-alkyne cycloaddition |

*Estimated based on structural analogs.

Key Research Findings

Crystallographic Insights: The pent-4-enyl derivative’s orthorhombic crystal structure provides a template for studying mannose conformation in glycoconjugates .

Enzymatic Hydrolysis: 4-Methylumbelliferyl derivatives release fluorescent 4-methylumbelliferone upon mannosidase cleavage, enabling real-time enzyme kinetics .

Thermodynamic Control : Aryl glycosides (e.g., phenyl) exhibit enhanced α-selectivity under specific glycosylation conditions .

Biological Activity

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside is a glycoside derivative of D-mannopyranose, characterized by the presence of four acetyl groups and a pent-4-enyl group. This compound has garnered interest in various fields including carbohydrate chemistry and medicinal applications due to its unique structural properties and biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- Acetyl Groups : Protecting the hydroxyl groups of the mannopyranose ring.

- Pent-4-enyl Group : Enhancing reactivity and allowing for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Glycosylation Reactions : Acts as a glycosyl donor in synthetic pathways, facilitating the formation of glycosidic bonds in oligosaccharides and glycoconjugates.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against certain pathogens, which may be linked to the structural features of the compound.

Research Findings

Several studies have explored the biological implications of mannopyranoside derivatives:

- Antibacterial Activity :

- Carbohydrate-Protein Interactions :

- Potential in Drug Design :

Case Study 1: Synthesis and Evaluation

In a practical synthesis approach, researchers synthesized this compound using D-mannose as a starting material. The process involved:

- Protection of Hydroxyl Groups : Using acetic anhydride.

- Glycosylation with Pent-4-enyl Alcohol : Utilizing silver triflate as a promoter.

The synthesized compound was then evaluated for its reactivity and potential applications in carbohydrate chemistry .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of various mannopyranoside derivatives, including this compound. The results indicated that certain derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for antibiotic development .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Acetylated mannopyranose with pent-4-enyl | Antibacterial activity; glycosylation donor |

| Methyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside | Acetylated mannopyranose with methyl group | Limited biological activity |

| Ethyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside | Acetylated mannopyranose with ethyl group | Moderate biological activity |

Q & A

Q. What are the standard synthetic routes for Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside, and how are regioselectivity challenges addressed?

The compound is typically synthesized via regioselective glycosylation. For example, a penultimate glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl chloride) is coupled to a spacer-equipped acceptor under Lewis acid catalysis (e.g., BF₃·Et₂O). Regioselectivity is controlled by protecting group strategies, such as benzylidene or benzyl groups, to block undesired hydroxyls . NMR monitoring (e.g., H and C) confirms regiochemical fidelity during intermediate steps .

Q. How is structural confirmation achieved for intermediates and final products?

Comprehensive characterization involves:

- NMR spectroscopy : H and C NMR for chemical shift assignments (e.g., acetyl methyl signals at δ 1.9–2.1 ppm). DEPT/HSQC experiments resolve anomeric proton-carbon correlations .

- Mass spectrometry : FABMS or ESI-MS to confirm molecular ion peaks (e.g., [M+Na]⁺) .

- X-ray crystallography : For unambiguous stereochemical determination, as demonstrated in analogous mannopyranoside structures .

Q. What purification methods are effective for this compound and its intermediates?

Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:9 → 1:4) separates acetylated intermediates. For polar derivatives, reverse-phase HPLC with acetonitrile/water is used. Crystallization from ethanol or dichloromethane/ether yields pure products .

Advanced Research Questions

Q. How do steric and electronic effects influence glycosylation efficiency in this system?

The tetra-O-acetyl groups on the mannose ring create steric hindrance, slowing reaction kinetics. However, the electron-withdrawing acetyl groups enhance the leaving ability of the anomeric substituent (e.g., thioethyl or trichloroacetimidate), improving glycosylation yields. Kinetic studies using TLC or in-situ IR spectroscopy can optimize reaction times .

Q. What strategies mitigate competing side reactions (e.g., acyl migration) during deprotection?

Acyl migration is minimized by:

Q. How can the pent-4-enyl aglycone be functionalized for downstream applications?

The terminal double bond in the pent-4-enyl group allows for:

Q. What analytical methods resolve contradictions in stereochemical assignments?

Discrepancies in anomeric configuration (α/β) are resolved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.